Brevinin-1SN1
Description
Brevinin-1SN1 is a predicted antimicrobial peptide (AMP) derived from the skin secretion of the frog Hylarana spinulosa (细脊蛙) . It belongs to the Brevinin family, a well-characterized group of amphibian AMPs known for their broad-spectrum antimicrobial activity. The peptide has a sequence of LPAVLKVAAHILPTAICAISRRC and a length of 23 amino acids . Structurally, it features two conserved domains:
- Pfam PF08018 (Antimicrobial_1), common to frog AMPs.
- Pfam PF03032 (Brevenin/esculentin/gaegurin/rugosin family), associated with helical structures and membrane-disrupting activity .
This compound is annotated with multiple biological activities, including defense responses against Gram-positive bacteria, Gram-negative bacteria, fungi, and hemolytic activity (lysis of foreign erythrocytes) . However, these activities are predicted via bioinformatics tools (InterPro, UniProt) and lack experimental validation, as the peptide remains unpublished .
Properties
bioactivity |
Gram+ & Gram-, Fungi, Mammalian cells, |
|---|---|
sequence |
FLPAVLKVAAHILPTAICAISRRC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Brevinin-1SN1 shares functional and structural similarities with other Brevinin-family peptides but exhibits distinct sequence features and validation status. Below is a detailed comparison:
Structural Comparison
This compound lacks the cyclic C-terminal domain common in many Brevinins (e.g., Brevinin-2), which is critical for stabilizing α-helical structures and enhancing membrane interaction . Its shorter length and linear C-terminus may reduce stability but could lower hemolytic toxicity, a trade-off observed in some AMPs.
Functional Comparison
*IDA: Inferred from Direct Assay (computational prediction).
This compound’s predicted activities align with the Brevinin family’s known dual antimicrobial/hemolytic functions. However, its lack of experimental validation contrasts with well-studied analogs like Brevinin-1E (from Rana esculenta), which shows potent activity against Staphylococcus aureus (MIC: 2–4 µM) but high hemolysis . Brevinin-2 peptides, in contrast, often exhibit lower hemolysis due to their cyclic C-terminal domains.
Source Organism and Evolutionary Context
This compound is sourced from Hylarana spinulosa, a frog species less studied than Rana or Pelophylax genera. This ecological niche may drive unique sequence adaptations.
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